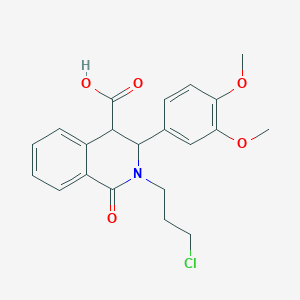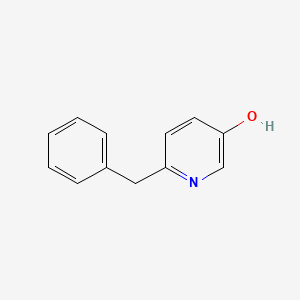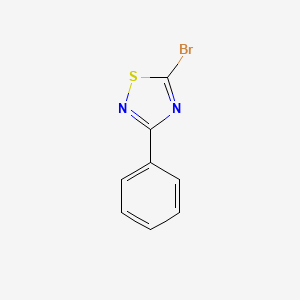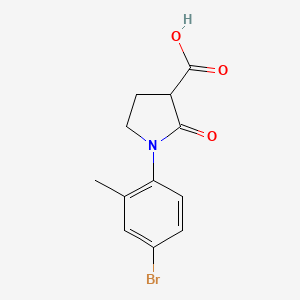
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid, also known as BMOPPC, is a synthetic organic compound that has been the subject of numerous scientific studies. It has a wide range of potential applications, including use in the synthesis of pharmaceuticals, in chemical and biological research, and in industrial processes. BMOPPC has been found to have unique properties that make it an attractive molecule for further study and exploration.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid has been found to have a number of potential applications in scientific research. It has been used in the synthesis of pharmaceuticals, as a dye for fluorescence microscopy, as a reagent for the synthesis of other compounds, and as a catalyst for organic reactions. It has also been used in the study of enzyme kinetics, protein structure, and DNA-protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid is not yet fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. It has been found to inhibit the activity of some enzymes, while activating the activity of others. It has also been found to interact with proteins in a manner that can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid are not yet fully understood. However, it has been found to have a number of potential effects, including the inhibition of the enzyme acetylcholinesterase, the stimulation of the enzyme cyclooxygenase-2, and the inhibition of the enzyme monoamine oxidase. It has also been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. It also has a wide range of potential applications, making it a useful tool for a variety of experiments. However, it is important to note that 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid can be toxic and should be handled with care.
Direcciones Futuras
The potential applications of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid are far-reaching and the possibilities for further research are vast. Some potential future directions include further exploration of its biochemical and physiological effects, further exploration of its mechanism of action, and the development of new and improved synthesis methods. Additionally, the development of new and improved methods for the detection and quantification of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid could open up new avenues for research.
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-6-8(13)2-3-10(7)14-5-4-9(11(14)15)12(16)17/h2-3,6,9H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLGFQXRLAMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCC(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)
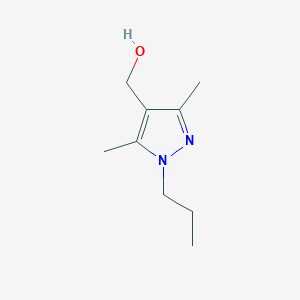
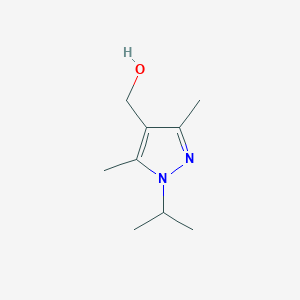

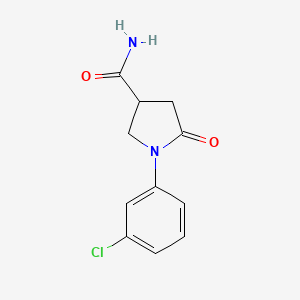
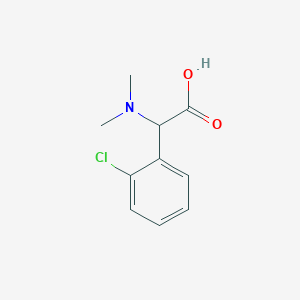
![1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B3033250.png)
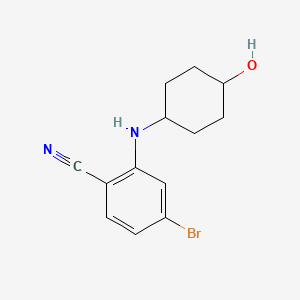
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde](/img/structure/B3033254.png)
![2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B3033256.png)
